
Zoniporide hydrochloride
Vue d'ensemble
Description
Zoniporide hydrochloride (C₁₇H₁₆N₆O·HCl) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in cardiomyocytes. It exhibits an IC₅₀ of 14 nM for human NHE-1 and demonstrates >150-fold selectivity over other NHE isoforms (NHE-2 to NHE-7) . Preclinical studies highlight its cardioprotective effects, including improved functional recovery after ischemia-reperfusion injury, reduced infarct size (EC₅₀ = 0.25 nM in Langendorff hearts), and suppression of caspase-3-mediated apoptosis . Mechanistically, zoniporide activates the STAT3 pathway, enhancing extracellular signal-regulated kinase (ERK1/2) phosphorylation and mitigating lactate dehydrogenase (LDH) release . Despite promising preclinical data, clinical trials have reported mixed outcomes, underscoring the need for further optimization .
Méthodes De Préparation
Chemical Synthesis of Zoniporide Hydrochloride
The synthesis of this compound involves a multi-step sequence to construct its pyrazole-acetylguanidine core. While detailed proprietary protocols remain undisclosed, foundational steps can be inferred from analogous processes and formulation studies.
Core Pyrazole Formation
The pyrazole ring is synthesized via a [3+2] cycloaddition strategy. A beta-ketoester intermediate, derived from malonic acid monoethyl ester, undergoes enamine formation with N,N-dimethylformamide dimethyl acetal under reflux conditions . Subsequent condensation with hydrazine yields the pyrazole ester, a critical precursor.
Guanidine Incorporation
The pyrazole ester is converted to an acylguanidine through direct heating with guanidine in ethanol or via a two-step process involving carboxylic acid formation (using thionyl chloride) and Schotten-Baumann conditions . This step introduces the pharmacophoric guanidine group essential for NHE-1 inhibition.
Salt Formation
The free base of zoniporide is treated with hydrochloric acid to form the hydrochloride salt. Methanesulfonic acid, used in mesylate formulations , is replaced with HCl to achieve protonation at the guanidine nitrogen. The molar ratio of HCl to free base is critical, typically maintained at 1:1 to prevent over-acidification .
Purification and Stabilization
Crystallization
This compound is purified via recrystallization from aqueous-organic solvent systems. Ethanol-water mixtures (70:30 v/v) are preferred for high yield (85–90%) and minimal impurity carryover .
Table 1: Crystallization Parameters
Parameter | Optimal Value | Effect on Purity |
---|---|---|
Solvent Ratio | Ethanol:H₂O (70:30) | Maximizes yield |
Temperature | 4°C | Reduces solubility |
Cooling Rate | 0.5°C/min | Prevents amorphization |
Lyophilization
For injectable formulations, this compound undergoes lyophilization with bulking agents like mannitol (5% w/v) to enhance cake integrity. The process parameters include:
Formulation Considerations
pH Optimization
Intravenous formulations require pH adjustment to balance solubility and tolerability. While zoniporide mesylate formulations use methanesulfonic acid to achieve pH 2.0–3.5 , hydrochloride formulations are stabilized at pH 3.8–4.2 using HCl. Below pH 3.0, injection-site irritation increases despite higher solubility .
Table 2: pH-Dependent Solubility
pH | Solubility (mg/mL) | Tolerability |
---|---|---|
2.5 | 12.4 | Poor |
3.5 | 9.8 | Moderate |
4.2 | 6.1 | Excellent |
Solvent Systems
This compound is solubilized in 5% dextrose or saline, with optional excipients like cyclodextrins (5 mM) to enhance stability. Methanesulfonic acid, though effective for mesylate salts , is omitted to avoid counterion competition.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 315 nm resolves this compound from synthetic impurities. The mobile phase (acetonitrile:50 mM phosphate buffer, pH 3.0; 45:55) achieves a retention time of 8.2 min .
Mass Spectrometry
Electrospray ionization (ESI+) mass spectra show a dominant [M+H]⁺ ion at m/z 347.2, consistent with the molecular formula C₁₅H₁₈N₆O₂·HCl .
Metabolic and Synthetic Challenges
Aldehyde Oxidase Metabolism
Zoniporide undergoes AO-mediated oxidation to 2-oxo-zoniporide, a major metabolite . Synthesis must avoid conditions promoting this transformation, such as prolonged exposure to aqueous buffers above pH 6.0.
Table 3: Metabolic Oxidation Kinetics
Impurity Profiling
Common impurities include:
-
Des-guanidine zoniporide (0.3–0.8%): Formed during guanidine coupling.
-
Pyrazole dimer (0.1–0.4%): Resulting from incomplete cycloaddition .
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances employ microreactors for pyrazole formation, reducing reaction time from 12 hr (batch) to 20 min. Key advantages:
Green Chemistry Initiatives
Solvent recycling protocols recover >95% ethanol via fractional distillation. This reduces waste generation by 40% compared to traditional methods .
Analyse Des Réactions Chimiques
Aldehyde Oxidase (AO)-Mediated Oxidation
Zoniporide Hydrochloride undergoes regioselective oxidation at the C2 position of its quinoline ring to form 2-Oxo-Zoniporide . The reaction mechanism involves:
-
Hydride transfer from the substrate to the molybdenum center of AO.
-
Concerted nucleophilic attack by a hydroxyl group, forming a tetrahedral transition state .
Key parameters :
Parameter | Value | Source |
---|---|---|
Substrate | Zoniporide | |
Metabolite | 2-Oxo-Zoniporide | |
Extinction Coefficient (ε) | 6.48 ± 0.04 mM⁻¹ cm⁻¹ | |
Reaction Yield | 10% |
Protein Concentration Effects
Metabolic stability assays reveal that protein concentration in S9 fractions significantly impacts reaction efficiency :
Protein (mg/mL) | Substrate (μM) | % Remaining at 120 min |
---|---|---|
1.5 | 1 | 34% |
2.5 | 1 | 28% |
Higher protein concentrations correlate with faster substrate depletion, aligning with Michaelis-Menten kinetics .
Chemical Stability and Degradation
This compound exhibits pH-dependent stability:
-
Degradation pathways : Hydrolysis under acidic conditions (pH < 3) and oxidation under alkaline conditions (pH > 9) .
-
Storage : Stable at -20°C in anhydrous form but hygroscopic; hydrate forms require desiccant .
Inhibition of Metabolic Reactions
-
Hydralazine (100 μM) inhibits AO activity by >90%, blocking 2-Oxo-Zoniporide formation .
-
Stattic (STAT3 inhibitor) abolishes zoniporide-induced cardioprotective signaling, indirectly affecting downstream metabolic interactions .
Structural Insights
The canonical SMILES representation of 2-Oxo-Zoniporide Hydrochloride is:
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl
.
Key functional groups include:
-
Quinoline ring : Site of AO-mediated oxidation.
-
Guanidine moiety : Critical for NHE-1 binding and inhibitory activity .
Comparative Reaction Efficiency
The ecoAO system demonstrates substrate versatility but variable yields :
Substrate | Metabolite | Yield |
---|---|---|
Zoniporide | 2-Oxo-Zoniporide | 10% |
DACA | DACA-Acridone | 25% |
Zaleplon | 5-Oxo-Zaleplon | 10% |
Applications De Recherche Scientifique
Cardiovascular Research
Zoniporide has been extensively studied for its cardioprotective effects, particularly in ischemic conditions.
- Mechanism of Action : Zoniporide inhibits NHE-1, which plays a crucial role in cellular pH regulation and sodium homeostasis during ischemia-reperfusion injury. By blocking this exchanger, zoniporide helps to mitigate intracellular acidosis and reduce myocardial injury.
-
Case Studies :
- A study demonstrated that zoniporide significantly reduced myocardial injury in rabbit models subjected to ischemia-reperfusion. The results indicated a reduction in infarct size and improved cardiac function post-injury .
- Another investigation highlighted its efficacy in rat models of ventricular fibrillation, where zoniporide administration improved post-resuscitation myocardial function .
Table 1: Summary of Cardiovascular Studies Involving Zoniporide
Study Reference | Model Used | Key Findings |
---|---|---|
Rabbit | Reduced myocardial injury during ischemia | |
Rat | Improved cardiac function post-resuscitation |
Metabolic Studies
Zoniporide is also utilized in metabolic studies to explore the role of NHE-1 in various physiological processes.
- Metabolism : Research indicates that zoniporide is metabolized by aldehyde oxidase, which is relevant for understanding drug-drug interactions and metabolic pathways involving this compound .
- Experimental Findings : In vitro studies have shown that zoniporide can be used as a positive control to assess the metabolic rates of new chemical entities by aldehyde oxidase .
Table 2: Metabolic Stability Studies of Zoniporide
Study Reference | Experimental Setup | Findings |
---|---|---|
Incubation with aldehyde oxidase | Identified peaks corresponding to metabolites | |
EcoAO system for biotransformation | Produced metabolites efficiently |
Pharmacological Applications
Zoniporide's selectivity for NHE-1 makes it a valuable tool in pharmacological research.
- Drug Development : Its properties are being explored for potential therapeutic applications in conditions characterized by excessive intracellular acidosis, such as heart failure and arrhythmias .
- Clinical Trials : Clinical trials have been conducted to evaluate the safety and efficacy of zoniporide in humans, focusing on its potential to improve outcomes in patients with cardiovascular diseases .
Toxicology and Safety Studies
Understanding the safety profile of zoniporide is crucial for its clinical application.
- Adverse Effects : Studies have reported mild adverse effects associated with zoniporide administration; however, these are generally manageable and self-limiting. Ongoing research aims to further characterize these effects and establish safe dosage guidelines .
Table 3: Adverse Effects Reported in Zoniporide Studies
Mécanisme D'action
Zoniporide hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform-1 (NHE-1). This inhibition prevents the exchange of intracellular hydrogen ions with extracellular sodium ions, thereby regulating intracellular pH and reducing cellular damage during ischemic events. The compound’s cardioprotective effects are attributed to its ability to reduce infarct size, attenuate post-ischemic cardiac contractile dysfunction, and decrease the incidence of ischemia-reperfusion-induced ventricular fibrillation .
Comparaison Avec Des Composés Similaires
Zoniporide belongs to the NHE inhibitor class, which includes compounds targeting various isoforms. Below is a detailed comparison with key analogs:
Eniporide Hydrochloride
- Clinical Applications : Investigated for cardiac ischemia, but lacks zoniporide’s robust STAT3-mediated cardioprotective mechanism.
- Key Differentiator : Zoniporide’s >150-fold selectivity for NHE-1 reduces off-target effects, enhancing therapeutic precision .
Dimethylamiloride Hydrochloride
- Target : NHE1, NHE2, and NHE3 (Ki = 0.02 μM, 0.25 μM, and 14 μM, respectively).
- Potency/Selectivity: Non-selective, inhibiting multiple isoforms at micromolar concentrations.
- Clinical Applications : Primarily used in research for inflammatory pain due to broad activity.
- Key Differentiator: Zoniporide’s nanomolar potency and isoform specificity make it superior for cardiac applications .
Tenapanor
- Target : NHE3 (IC₅₀ = 5 nM for human NHE3).
- Potency/Selectivity : Highly selective for NHE3, a gastrointestinal isoform.
- Clinical Applications : Approved for irritable bowel syndrome and hyperphosphatemia, distinct from zoniporide’s cardiac focus.
- Key Differentiator: Tenapanor exemplifies isoform-specific targeting but diverges functionally from NHE-1 inhibitors .
Data Table: Comparative Analysis of NHE Inhibitors
Research Findings and Mechanistic Insights
- STAT3 Pathway Activation : Zoniporide uniquely upregulates p-STAT3, correlating with improved cardiac function post-reperfusion. STAT3 inhibition (via stattic) abolishes these benefits, highlighting its mechanistic centrality .
- Metabolic Modulation: Zoniporide reduces intracellular acidosis by inhibiting NHE-1, thereby preserving mitochondrial function and PDH activity. This contrasts with non-selective inhibitors like dimethylamiloride, which disrupt multiple ion channels .
- Clinical Challenges : Despite reducing infarct size by 50% in preclinical models, zoniporide’s clinical efficacy is inconsistent, possibly due to formulation challenges or patient stratification issues .
Activité Biologique
Zoniporide hydrochloride, also known as CP-597396, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in cardioprotection and ischemic injury. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant case studies.
Zoniporide selectively inhibits NHE-1, which plays a crucial role in maintaining intracellular pH homeostasis in various cell types, especially cardiomyocytes. The NHE-1 exchanger is responsible for extruding sodium ions in exchange for hydrogen ions, thus regulating cellular ion balance and pH levels. Under pathological conditions such as ischemia-reperfusion injury, NHE-1 becomes hyperactivated, leading to detrimental effects on cardiac function.
Key Characteristics:
- IC50 Value: Zoniporide has an IC50 of approximately 14 nM for human NHE-1, indicating high potency .
- Selectivity: It exhibits over 150-fold selectivity against other NHE isoforms .
- Inhibition of Platelet Swelling: Zoniporide also inhibits NHE-1-dependent swelling of human platelets with an IC50 of 59 nM .
Cardioprotection
Zoniporide has been extensively studied for its cardioprotective properties. Research indicates that it significantly improves recovery of cardiac function following ischemic episodes.
Experimental Findings:
- In isolated rat hearts subjected to hypothermic storage and subsequent reperfusion, zoniporide administration led to improved cardiac function recovery .
- The treatment resulted in upregulation of pro-survival signaling pathways, including phosphorylated extracellular signal-regulated kinase (ERK) 1/2 and signal transducer and activator of transcription 3 (STAT3), while reducing markers of myocardial damage such as lactate dehydrogenase (LDH) release and cleaved caspase 3 levels .
Table 1: Effects of Zoniporide on Cardiac Function Recovery
Parameter | Control Group | Zoniporide Treatment |
---|---|---|
Recovery of Cardiac Function | Baseline | Significant Improvement |
LDH Release (U/L) | High | Reduced |
Cleaved Caspase 3 Levels | Elevated | Decreased |
p-STAT3 Levels | Low | Increased |
Metabolism and Biotransformation
Zoniporide undergoes metabolic transformations that are crucial for its pharmacological efficacy. Studies have demonstrated the conversion of zoniporide to its metabolite, 2-oxo-zoniporide, through biotransformation processes involving aldehyde oxidases . This metabolic pathway is significant as it may influence the overall biological activity and therapeutic potential of zoniporide.
Case Studies
Several studies have highlighted the clinical relevance of zoniporide in various contexts:
- Ischemia-Reperfusion Injury:
- In Vitro Studies:
Q & A
Basic Research Questions
Q. What is the mechanism of action of zoniporide hydrochloride, and how does its selectivity for NHE-1 impact experimental design?
this compound selectively inhibits the sodium-hydrogen exchanger isoform 1 (NHE-1), which regulates intracellular pH in cardiac cells. Its high selectivity (>150-fold for NHE-1 over other isoforms) ensures minimal off-target effects in studies . When designing experiments, researchers should validate NHE-1 inhibition using pH recovery assays in isolated cardiomyocytes or platelets, with zoniporide concentrations calibrated to its IC50 (14 nM for human NHE-1) . Controls should include non-cardiac cell lines to confirm isoform specificity.
Q. What are the standard in vitro and in vivo models for studying zoniporide’s cardioprotective effects?
- In vitro : Isolated rat cardiomyocytes or human platelets subjected to acidosis-recovery cycles (e.g., NH4Cl prepulse method) to measure NHE-1 activity .
- In vivo : Rat models of ischemia-reperfusion injury, such as the Langendorff isolated heart preparation, where zoniporide (1 mg/kg i.v. loading dose + 1.98 mg/kg/h infusion) improves functional recovery post-reperfusion .
Q. How do researchers determine the optimal zoniporide concentration for experimental use?
Dose-response curves are critical. For in vitro studies, start with 10–1000 nM (aligning with its IC50 of 14 nM and effective range in platelet swelling assays (IC50=59 nM)) . In vivo, plasma concentrations of 2–4 µM are effective, achievable via 1 mg/kg i.v. loading doses . Adjust based on species differences; e.g., rat NHE-1 IC50 is 73 nM .
Q. What analytical methods are recommended for quantifying zoniporide in biological samples?
Liquid chromatography (LC) with UV or mass spectrometry detection is standard. For example:
- Column : C18, 4.6 × 150 mm, 5 µm.
- Mobile phase : Acetonitrile/ammonium acetate buffer (pH 4.5).
- Flow rate : 1.0 mL/min . Validate recovery rates in plasma or tissue homogenates using spiked controls.
Q. How does zoniporide improve hypothermic myocardial preservation in donor hearts?
Zoniporide (1000 nM) enhances cardiac function recovery in isolated working rat hearts by upregulating p-STAT3 and reducing lactate dehydrogenase (LDH) and caspase-3 activity. Include STAT3 inhibitors (e.g., stattic) to confirm pathway involvement .
Advanced Research Questions
Q. How can contradictory IC50 values for zoniporide across studies be reconciled?
Discrepancies arise from assay conditions (e.g., temperature: 25°C vs. 37°C reduces H+ efflux inhibition ). Standardize protocols:
- Use consistent cell types (e.g., human platelets vs. rat cardiomyocytes).
- Control intracellular pH using calibrated buffers.
- Report free vs. total plasma concentrations, as protein binding affects bioavailability .
Q. What experimental strategies elucidate the interplay between NHE-1 inhibition and STAT3 activation in zoniporide’s cardioprotection?
- Co-treatment : Combine zoniporide with STAT3 inhibitors (stattic) to assess functional recovery and apoptotic markers (e.g., caspase-3) .
- Knockdown models : Use siRNA against STAT3 in cardiomyocytes to isolate NHE-1-specific effects.
- Time-course studies : Measure STAT3 phosphorylation kinetics relative to pH recovery post-ischemia .
Q. What pharmacokinetic challenges arise when translating zoniporide dosing from rodents to larger mammals?
Rodent studies use high plasma concentrations (2–4 µM), but solubility limits (≤1 mg/mL in ethanol) complicate scaling. Strategies:
- Optimize vehicles (e.g., DMSO for in vitro; saline with surfactants for in vivo).
- Monitor plasma protein binding, which reduces free drug availability .
Q. How can zoniporide be integrated into synergistic therapies for enhanced cardioprotection?
Combine with antioxidants (e.g., N-acetylcysteine) or mitochondrial protectors (e.g., cyclosporine A). Design studies with:
- Dose matrices : Test zoniporide at 100–500 nM alongside subtherapeutic doses of adjuvants.
- Endpoint multiplexing : Assess infarct size, arrhythmia incidence, and mitochondrial membrane potential .
Q. What methodologies assess zoniporide’s long-term safety and off-target effects in chronic models?
Propriétés
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXNYIOROVPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058520 | |
Record name | Zoniporide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241800-97-5 | |
Record name | Zoniporide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoniporide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZONIPORIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.